molecular formula C16H18FN3O3 B2699103 N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1235074-66-4

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2699103
CAS No.: 1235074-66-4
M. Wt: 319.336
InChI Key: OUPQGBDUUKELHD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
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Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique combination of a fluorophenoxy group and a pyridazinone moiety , which contributes to its potential pharmacological applications. The molecular formula is C16H18FN3O3C_{16}H_{18}FN_3O_3 with a molecular weight of 319.33 g/mol.

PropertyValue
Molecular FormulaC16H18FN3O3C_{16}H_{18}FN_3O_3
Molecular Weight319.33 g/mol
CAS Number1235074-66-4

Preliminary studies suggest that this compound may interact with cholinesterase enzymes, potentially inhibiting their activity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are commonly used to enhance cholinergic function.

Antiproliferative Effects

Research indicates that compounds with similar structural features to this compound exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of pyridazinones have shown promise as inhibitors of tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

In vitro studies have demonstrated that this compound may possess anti-inflammatory and anti-proliferative properties , although specific data on its efficacy remains limited. The potential for this compound to act as a lead in drug development targeting cancer and neurodegenerative diseases is noteworthy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cholinesterase Inhibition : Compounds similar in structure have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive functions in neurodegenerative conditions.
  • Antitumor Activity : A related compound, 4-[bis-(2-chloroethyl)-amino]-benzamide, was shown to exhibit potent inhibitory effects on various tumor cell lines, suggesting that similar mechanisms may be present in this compound .

Comparative Analysis

To further understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
2-(benzo[d][1,3]dioxol-5-yloxy)ethanamineLacks pyridazinone groupDifferent biological activities
6-oxopyridazin-1(6H)-yl]propanoic acidContains pyridazinone but no fluorinated aromatic groupPotentially different pharmacological profiles
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acidSimilar core structure but varies in substituentsMay show distinct therapeutic effects

The combination of a fluorinated aromatic system and a pyridazinone core in this compound suggests that it may confer specific biological activities not observed in other similar compounds.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-11-3-8-15(21)20(19-11)12(2)16(22)18-9-10-23-14-6-4-13(17)5-7-14/h3-8,12H,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPQGBDUUKELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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